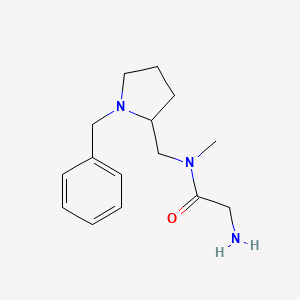

2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide

Description

2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide is a synthetic acetamide derivative characterized by a benzyl-substituted pyrrolidine core and a methylated aminoacetamide side chain. Its structural complexity arises from the stereochemistry of the pyrrolidine ring and the substitution pattern on the acetamide group, which influence its physicochemical properties and biological activity.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-17(15(19)10-16)12-14-8-5-9-18(14)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFGUARBQAPOPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCN1CC2=CC=CC=C2)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801150367 | |

| Record name | Acetamide, 2-amino-N-methyl-N-[[1-(phenylmethyl)-2-pyrrolidinyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801150367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353974-42-1 | |

| Record name | Acetamide, 2-amino-N-methyl-N-[[1-(phenylmethyl)-2-pyrrolidinyl]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353974-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-amino-N-methyl-N-[[1-(phenylmethyl)-2-pyrrolidinyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801150367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide is a synthetic compound notable for its unique molecular structure, which includes a pyrrolidine ring and an acetamide functional group. Its molecular formula is with a molar mass of 261.36 g/mol. The compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of pharmacology and drug development.

The compound's chemical reactivity can be attributed to the presence of an amino group, which is capable of participating in nucleophilic substitution reactions. The acetamide moiety may undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines. Additionally, the pyrrolidine ring can engage in various cyclization reactions, potentially leading to more complex structures.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of pyrrolidine derivatives, including those similar to this compound. For instance, derivatives with structural similarities have shown significant activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Table 1 summarizes the antibacterial activity of related compounds:

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

| Compound C | 10 | Pseudomonas aeruginosa |

Antifungal Activity

In addition to antibacterial properties, some pyrrolidine derivatives have demonstrated antifungal activity. For example, certain compounds exhibited MIC values against Candida albicans ranging from 16.69 to 78.23 μM . This suggests that modifications in the structure could enhance efficacy against fungal pathogens.

The biological activities of this compound may involve interaction with specific biological targets such as G-protein-coupled receptors (GPCRs). These interactions can modulate signaling pathways that are critical for bacterial survival and proliferation .

Case Studies

A recent study investigated the pharmacological effects of similar compounds on bacterial strains, demonstrating that structural variations significantly influence biological activity. For instance, a derivative lacking certain functional groups showed reduced antibacterial efficacy compared to its more complex analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound shares a common scaffold with several derivatives, differing primarily in substituents on the pyrrolidine ring, acetamide nitrogen, or benzyl group. Key analogs include:

Key Observations :

- Pyrrolidine Substitution : Benzyl groups at C2 or C3 of the pyrrolidine ring influence conformational flexibility and stereochemical interactions with biological targets .

- Electrophilic Modifications : Chloro-substituted analogs (e.g., 2-chloro-acetamide) may enable covalent interactions with cysteine residues in enzymes, a strategy employed in irreversible inhibitors .

Pharmacological Potential

- Bacterial Leucyl-tRNA Synthetase Inhibition: Aryl sulfinyl acetamide derivatives (e.g., 2-amino-N-(arylsulfinyl)-acetamides) show selective inhibition of bacterial aminoacyl-tRNA synthetases, suggesting antibacterial applications .

- Vasopressor Activity : Midodrine’s success as a peripheral vasotonic agent underscores the therapeutic relevance of acetamide derivatives in cardiovascular disorders .

Q & A

Q. Key Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | NaBH4, MeOH, 0°C → RT | 60–70% | |

| Amidation | HATU, DIPEA, DMF | 80–85% |

Which spectroscopic and analytical techniques confirm structural identity and purity?

Q. Basic

- 1H/13C NMR : Assign peaks for benzyl (δ 7.2–7.4 ppm), pyrrolidine (δ 2.5–3.5 ppm), and acetamide (δ 1.9–2.1 ppm) groups .

- ESI-HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C16H24N3O: 298.1918; observed: 298.1921) .

- HPLC : Purity assessment using C18 columns (95:5 MeCN/H2O, 1.0 mL/min) .

Advanced : Pair DFT calculations with experimental NMR to resolve stereochemical ambiguities in the pyrrolidine ring .

How can computational methods predict biological interactions or reactivity?

Q. Advanced

- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to predict binding sites .

- Molecular Docking : Screen against targets (e.g., enzymes, receptors) using AutoDock Vina. For example, a docking score of −8.2 kcal/mol suggests strong affinity for acetylcholinesterase .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

How to resolve contradictions in reported biological activity data?

Advanced

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Assays : Use CLSI guidelines for MIC testing against C. albicans and S. aureus .

- Purity Verification : Confirm ≥98% purity via HPLC before testing .

- Dose-Response Curves : Compare EC50 values across studies (e.g., IC50 = 12 µM vs. 25 µM) to identify outliers .

What purification methods optimize enantiomeric purity of the pyrrolidine moiety?

Q. Advanced

- Chiral HPLC : Use Chiralpak AD-H columns (hexane/i-PrOH 90:10) to resolve enantiomers .

- Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries or organocatalysts (e.g., L-proline) during alkylation .

What in vitro models assess pharmacokinetic properties?

Q. Advanced

- PAMPA : Measure passive permeability (e.g., Pe = 2.1 × 10⁻⁶ cm/s) .

- Microsomal Stability : Incubate with rat liver microsomes; calculate t1/2 (e.g., 45 min) .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

How to design SAR studies for derivatives?

Q. Advanced

- Core Modifications : Vary benzyl (electron-withdrawing/-donating groups) or acetamide (bulky vs. small substituents).

- Activity Testing : Compare IC50 values against parent compound in enzyme inhibition assays .

- QSAR Models : Use ML algorithms (e.g., Random Forest) to correlate logP with cytotoxicity .

What are critical storage conditions for stability?

Q. Basic

- Temperature : Store at −20°C in amber vials.

- Atmosphere : Argon or nitrogen to prevent oxidation.

- Solubility : Dissolve in DMSO (10 mM stock) for long-term storage .

How to validate synthetic intermediates using spectroscopic data?

Q. Basic

- IR Spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ .

- Mass Spectrometry : Identify intermediates (e.g., m/z 245.1 for deprotected amine) .

What are the limitations of current synthetic methodologies?

Q. Advanced

- Low Yields : Alkylation steps often yield ≤70% due to steric hindrance .

- Racemization : Pyrrolidine chiral centers may epimerize under basic conditions; mitigate with low-temperature reactions .

Notes

- Methodology Focus : Emphasized experimental design, validation, and computational integration.

- References : Cross-referenced peer-reviewed synthesis, characterization, and biological studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.